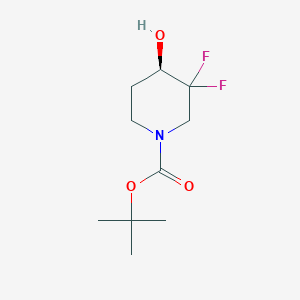

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.25 g/mol. This compound is characterized by its fluorinated piperidine ring and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,3-difluoropiperidine as the starting material.

Reaction Steps: The piperidine ring is first hydroxylated to introduce the hydroxyl group at the 4-position. This is followed by esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.

Reaction Conditions: The hydroxylation step often requires the use of strong oxidizing agents, while the esterification step is typically carried out under basic conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.

Types of Reactions:

Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The fluorine atoms can be reduced to hydrogen atoms using appropriate reducing agents.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 3,3-difluoro-4-carboxypiperidine

Reduction: 3,3-difluoropiperidine

Substitution: Various alkylated derivatives of the piperidine ring.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the biological activity of fluorinated compounds.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound differs by having a keto group instead of a hydroxyl group.

tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring.

Uniqueness: (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both fluorine atoms and a hydroxyl group on the piperidine ring. These features make it particularly useful in certain synthetic and biological applications.

Biological Activity

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F2NO3 with a molecular weight of 235.25 g/mol. The structure features a piperidine ring substituted with hydroxyl and difluoromethyl groups, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Derivative : The initial step includes the reaction of tert-butyl 3,3-difluoropiperidine with appropriate reagents under controlled conditions.

- Hydroxylation : Subsequent hydroxylation is achieved using reagents like Dess-Martin periodinane to introduce the hydroxyl group at the desired position.

- Purification : The product is purified through standard organic chemistry techniques such as extraction and chromatography.

Research indicates that this compound acts primarily as an inhibitor in various biochemical pathways:

- Inhibition of Dihydrodipicolinate Synthase (DHDPS) : This enzyme is crucial in bacterial lysine biosynthesis. Studies have shown that derivatives of this compound can inhibit DHDPS, leading to potential applications in antibiotic development. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and preventing catalysis .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range for several pathogenic strains .

- Cytotoxicity : Cytotoxicity assays on various cancer cell lines revealed that this compound has selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for its potential use in cancer therapy .

Case Study 1: Antibacterial Efficacy

A study conducted on Escherichia coli and Staphylococcus aureus showed that this compound effectively inhibited bacterial growth with IC50 values ranging from 0.5 µM to 2 µM, indicating strong antibacterial properties .

Case Study 2: Cancer Cell Line Testing

In a comparative analysis involving multiple cancer cell lines (e.g., MV4-11 AML line), the compound exhibited an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent in oncology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇F₂NO₃ |

| Molecular Weight | 235.25 g/mol |

| DHDPS Inhibition IC50 | ~0.5 - 2 µM |

| Cytotoxicity IC50 (MV4-11 Cells) | ~10 µM |

Properties

IUPAC Name |

tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISYXRBCSOIMTM-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.